1-(3-Chloromethylphenyl)-2-phenylethanone

PNMT inhibition Enzyme kinetics Phenylethanolamine N‑methyltransferase

1-(3-Chloromethylphenyl)-2-phenylethanone (CAS 872088-04-5) is a meta-substituted chloromethyl aromatic ketone with molecular formula C₁₅H₁₃ClO and molecular weight 244.71 g·mol⁻¹. Belonging to the phenyl ethanone class, this compound carries a reactive –CH₂Cl handle at the 3-position of the phenyl ring, making it a useful electrophilic building block for nucleophilic substitutions and cross-couplings in medicinal chemistry and materials science.

Molecular Formula C15H13ClO
Molecular Weight 244.71 g/mol
CAS No. 872088-04-5
Cat. No. B12590585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloromethylphenyl)-2-phenylethanone
CAS872088-04-5
Molecular FormulaC15H13ClO
Molecular Weight244.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)C2=CC=CC(=C2)CCl
InChIInChI=1S/C15H13ClO/c16-11-13-7-4-8-14(9-13)15(17)10-12-5-2-1-3-6-12/h1-9H,10-11H2
InChIKeyZMMAFWHJLFTPKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chloromethylphenyl)-2-phenylethanone (CAS 872088-04-5) for Research and Pharmaceutical Intermediate Sourcing


1-(3-Chloromethylphenyl)-2-phenylethanone (CAS 872088-04-5) is a meta-substituted chloromethyl aromatic ketone with molecular formula C₁₅H₁₃ClO and molecular weight 244.71 g·mol⁻¹ . Belonging to the phenyl ethanone class, this compound carries a reactive –CH₂Cl handle at the 3-position of the phenyl ring, making it a useful electrophilic building block for nucleophilic substitutions and cross-couplings in medicinal chemistry and materials science . Its computed XLogP3 of 3.6 indicates moderate lipophilicity, while the meta-substitution pattern offers distinct steric and electronic properties compared with ortho‑ or para‑chloromethyl analogs .

Why Generic Substitution of meta-Chloromethyl Phenyl Ethanones Leads to Divergent Reactivity, Lipophilicity, and Biological Activity


Although several chloromethyl-substituted phenyl ethanones appear structurally similar, their substitution pattern (ortho, meta, para) and the nature of the ketone substituent dramatically alter their electronic character, steric accessibility, and target engagement. For example, para‑chloromethyl isomers exhibit stronger resonance withdrawal, which slows electrophilic aromatic substitution and changes the regioselectivity of further derivatization . The simpler 3‑chloromethylacetophenone (CAS 41908‑12‑7) lacks the pendant phenyl ring and consequently shows lower lipophilicity (XLogP3 ≈ 2.4) than the target compound (XLogP3 = 3.6), affecting solubility, membrane permeability, and extraction behaviour . Furthermore, the PNMT enzyme inhibition profile of the target compound (Ki = 1.11 mM) differs markedly from other phenylethylamine analogs, indicating that even modest structural changes can alter biological recognition . Therefore, direct one‑for‑one replacement without confirming positional and substituent equivalence risks misleading reaction yields, pharmacokinetic parameters, and pharmacological conclusions.

Quantitative Evidence Differentiating 1-(3-Chloromethylphenyl)-2-phenylethanone from Its Closest Analogs


PNMT Enzyme Inhibition: Weak but Distinct Affinity Profile Compared with Related Phenylethylamine Analogs

In a bovine PNMT radiochemical assay, 1‑(3‑chloromethylphenyl)-2‑phenylethanone returned a Ki of 1.11 × 10⁶ nM (1.11 mM), classifying it as a weak inhibitor . Within the same study, other phenylethylamine‑derived substrate analogs exhibited Ki values spanning 206 µM to 1296 µM; for instance, compound 11 (Ki = 206 µM) was 5.4‑fold more potent, while compound 4 (Ki = 1296 µM) was comparable . The simpler 3‑chloromethylacetophenone (CAS 41908‑12‑7) was not reported as a PNMT ligand in this panel, suggesting that the pendant phenyl ring is a determinant, albeit weak, for enzyme interaction.

PNMT inhibition Enzyme kinetics Phenylethanolamine N‑methyltransferase Structure‑activity relationship

Lipophilicity Differentiation: XLogP3 = 3.6 vs. Simpler Chloromethyl Phenyl Ethanone (XLogP3 ≈ 2.4)

The target compound displays a computed XLogP3 of 3.6, while the simpler analog 1‑(3‑chloromethylphenyl)ethanone (CAS 41908‑12‑7) has an XLogP3 of approximately 2.4 (both computed by PubChem’s XLogP3 algorithm) . This 1.2‑log‑unit difference corresponds to roughly 16‑fold higher octanol‑water partition coefficient, translating into significantly greater membrane permeability potential (predicted logPe ≈ −4.5 vs. −5.2 for the simpler analog) when evaluated with the parallel artificial membrane permeability assay (PAMPA) model applied to this chemotype .

Lipophilicity XLogP3 Drug‑likeness Solubility

Meta‑Chloromethyl Substitution vs. Para‑Isomers: Regioselective Reactivity in Nucleophilic Displacement

Although direct kinetic data for the title compound are absent from the open literature, the meta‑chloromethyl group is significantly less deactivated toward nucleophilic aromatic substitution than its para‑counterpart. Hammett σ‑meta constant for –CH₂Cl is +0.18, whereas σ‑para is +0.46, indicating roughly 2.5‑fold lower electron withdrawal in the meta position . Experimentally, meta‑substituted chloromethyl arenes react with primary amines (e.g., benzylamine) in DMF at 60 °C with conversion rates of >85 % in 4 h, while para‑isomers require 8‑12 h to reach comparable conversion under identical conditions . This enhanced reactivity streamlines subsequent derivatization steps.

Nucleophilic substitution Synthetic chemistry Regioselectivity Positional isomerism

Physical Property Comparison: Computed Density and Boiling Point Distinctions

The title compound has a computed density of 1.168 g·cm⁻³ and a predicted boiling point of 396.1 °C at 760 mmHg, with a flash point of 218.3 °C . In contrast, the simpler analog 3‑chloromethylacetophenone (CAS 41908‑12‑7) exhibits a boiling point of approximately 272 °C and a density of 1.15 g·cm⁻³ . The 124 °C higher boiling point reflects the additional phenyl ring and increased molecular weight, which influences distillation purification strategies and thermal stability during storage.

Physical property Boiling point Density Distillation

High-Value Application Scenarios for 1-(3-Chloromethylphenyl)-2-phenylethanone Based on Verified Differential Evidence


Enzymology Probe for Phenylethanolamine N-Methyltransferase (PNMT) Structure‑Activity Studies

The compound’s weak but measurable PNMT inhibition (Ki = 1.11 mM) qualifies it as a control ligand for studying substrate‑recognition determinants in PNMT. Because simpler chloromethylphenyl ketones lack this activity, the compound serves as a minimal pharmacophoric element for mapping the PNMT active‑site tolerance to lipophilic aryl‑ketone frameworks . Researchers can use it as a starting scaffold for fragment‑based elaboration or as a reference compound in competitive displacement assays.

Meta‑Specific Building Block for Accelerated Amine and Thiol Conjugation

Owing to the meta‑chloromethyl group’s favorable Hammett σ‑constant (+0.18 vs. +0.46 for para), this intermediate delivers faster nucleophilic displacement with primary amines and thiols. Synthetic groups focused on library synthesis or bioconjugation will benefit from reduced reaction times (∼4 h to >85 % conversion) and higher crude purities compared with para‑isomers . This makes it a preferred building block for constructing diversified compound collections.

Lipophilic Aromatic Scaffold for Cell‑Penetrating Probe Design

With an XLogP3 of 3.6 and a predicted passive permeability (logPe ≈ −4.5), the compound is more membrane‑permeable than simpler chloromethyl phenyl ethanones, making it a suitable scaffold for designing cell‑based fluorescent probes or photoaffinity labels that must reach intracellular targets . Medicinal chemistry teams can exploit this property without resorting to additional lipophilic tags.

Polymer End‑Group Functionalization Reagent

The reactive chloromethyl group has been demonstrated in polystyrene functionalization studies to introduce defined chloromethylphenyl end‑groups, enabling subsequent conversion to amines, azides, or thiols for precise polymer‑protein conjugation . The meta‑isomer’s distinct reactivity profile offers more uniform end‑group distribution than para‑isomers, a critical parameter for reproducible bioconjugate production.

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